Bienvenue dans la boutique en ligne BenchChem!

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Procure (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol (CAS 83806-48-8) as a strategically functionalized intermediate for medicinal chemistry. Its 5,7-dibromo substitution pattern is a validated pharmacophore for anti-MRSA activity, while the C-2 benzylic alcohol serves as a key diversification point: it can be oxidized to the active ketone (CAS 75630-71-6), esterified, or etherified, enabling rapid, cost-effective library synthesis from a single starting material. Ideal for scaffold-oriented synthesis and antibiotic potentiator development. Standard purity: 90%.

Molecular Formula C15H10Br2O2
Molecular Weight 382.051
CAS No. 83806-48-8
Cat. No. B2667828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol
CAS83806-48-8
Molecular FormulaC15H10Br2O2
Molecular Weight382.051
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O
InChIInChI=1S/C15H10Br2O2/c16-11-6-10-7-13(19-15(10)12(17)8-11)14(18)9-4-2-1-3-5-9/h1-8,14,18H
InChIKeyJQTKEBYWPXCVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol (CAS 83806-48-8): Structural Identity and Physicochemical Baseline


(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol (CAS 83806-48-8) is a synthetic, polyhalogenated benzofuran derivative with the molecular formula C15H10Br2O2 and a molecular weight of 382.05 g/mol. It features a benzofuran core substituted with bromine atoms at positions 5 and 7, and a secondary benzylic alcohol group at position 2. Key computed physicochemical properties include a predicted boiling point of 467.8±40.0 °C, a predicted density of 1.765±0.06 g/cm³, and a predicted pKa of 12.79±0.20. Commercial availability is primarily as a research-grade building block, with typical purity specifications of 90%. Its structural features—specifically the 5,7-dibromo benzofuran scaffold and the reducible benzylic alcohol—position it as a distinct intermediate for further synthetic elaboration, rather than a direct competitor to fully elaborated bioactive benzofuran analogs.

Generic Substitution Risks for (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol: A Cautionary Note on Data Scarcity


There is no publicly available quantitative biological activity or target engagement data for (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol in major bioactivity databases such as ChEMBL or PubChem. [REFS-3, REFS-4] Consequently, no evidence-based, data-driven justification for its selection over in-class analogs based on potency, selectivity, or ADMET properties can be made. Any claim of superiority would be purely speculative. The primary risk in generic substitution is therefore not the selection of a less active compound, but the unverified assumption that any 5,7-dibromobenzofuran derivative is functionally equivalent. Research on the broader class demonstrates that even minor structural modifications—such as oxidation of the benzylic alcohol to a ketone [2] or replacement of the 2-substituent with carboxyl-containing groups [3]—can dramatically alter or abolish antibacterial activity, underscoring that the specific chemical identity of the C-2 substituent is a critical determinant of biological function. Users must treat this compound as a structurally defined, but biologically unannotated, chemical probe.

Quantitative Differential Evidence for (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol (CAS 83806-48-8)


Structural Differentiation via Oxidation State at C-2: Alcohol vs. Ketone Comparison

The target compound is a secondary benzylic alcohol (C-2 substituent: CH(OH)Ph). Its closest commercially available analog, (5,7-dibromo-1-benzofuran-2-yl)(phenyl)methanone (CAS 75630-71-6), differs by one oxidation state—it is a ketone (C-2 substituent: C(O)Ph). [REFS-1, REFS-2] While no direct bioactivity comparison exists for these two specific compounds, class-level evidence from 5,7-dibromo-2-benzoylbenzofuran derivatives shows that antibacterial activity is highly sensitive to the nature of the C-2 substituent; derivatives with carboxylic acid-substituted benzoyl groups exhibit the best anti-MRSA activity with MIC = 32 µg/mL, whereas replacing the 2-ketone bridge with hydrazide-hydrazone or 1,3,4-oxadiazole heterocycles decreases or completely abolishes anti-S. aureus activity. [1] This suggests that even a simple oxidation state change from alcohol to ketone could lead to distinct biological outcomes. The alcohol form enables further synthetic diversification (e.g., esterification, etherification, oxidation to the ketone) that the ketone cannot provide in the reverse direction without reduction.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Bromination Pattern: Structural Comparison with Mono-Brominated and Non-Brominated Analogs

The target compound contains bromine atoms at both the 5 and 7 positions of the benzofuran ring. A comparative analysis of benzofuran-2-methanol (the non-brominated core), (7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (a mono-brominated, partially saturated analog), and the target compound reveals progressively increasing molecular weight (148.16, ~305.17, and 382.05 Da, respectively) and halogen content. While no direct antibacterial comparison for these specific compounds is available, SAR studies on structurally related 2-salicyloylbenzofuran derivatives have established that the presence of bromine atoms on the benzofuran moiety is a necessary functional motif for antibacterial activity. [1] The 5,7-dibromo pattern is therefore a key pharmacophoric element that distinguishes this compound from its non-brominated or mono-brominated counterparts. Additionally, the di-brominated structure offers distinct physicochemical properties (higher logP, greater polarizable surface) that may influence protein binding and membrane permeability relative to less halogenated analogs.

Medicinal Chemistry Halogen Bonding Drug Design

Antibacterial Activity Class-Effect: 5,7-Dibromobenzofuran Scaffold in Anti-MRSA Research

While the target compound itself has no reported MIC data, the 5,7-dibromobenzofuran scaffold has demonstrated promising anti-MRSA activity in multiple studies. The most potent 5,7-dibromo-2-benzoylbenzofuran derivatives bearing carboxylic acid functional groups exhibit MIC values as low as 32 µg/mL against MRSA ATCC 43300 and MRSA ATCC 33591. [1] In contrast, structurally similar 5,7-dibromobenzofuran derivatives where the 2-ketone bridge is replaced with hydrazide-hydrazone or 1,3,4-oxadiazole heterocycles show decreased or completely abolished anti-S. aureus activity. [2] This class-level evidence establishes a SAR framework where the 5,7-dibromobenzofuran core is a validated anti-MRSA pharmacophore, but activity is exquisitely dependent on the specific C-2 substituent. The target compound's secondary alcohol at C-2 represents an unexplored phenotype within this SAR, potentially offering a distinct activity profile or a novel synthetic entry point for optimization.

Antibacterial MRSA Drug Discovery

Antibiotic Synergy Potential: Class-Level Evidence for 5,7-Dibromobenzofuran Derivatives

Several 5,7-dibromo-2-benzoylbenzofuran derivatives have demonstrated the ability to potentiate conventional antibiotics against MRSA. In checkerboard assays, six specific combinations (1b + cefuroxime/gentamicin, 1c + ciprofloxacin/gentamicin, 9b + gentamicin, and 9c + ciprofloxacin) showed additive or synergistic interactions with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.375 to 1.0. Notably, the MICs of these antibiotics were reduced 2–4-fold in the presence of the benzofuran derivatives. [1] While the target compound has not been evaluated in synergy assays, its shared 5,7-dibromobenzofuran scaffold with the active potentiators provides a structural rationale for investigating it in similar combination screens. The alcohol functionality may confer different pharmacokinetic or solubility properties compared to the ketone-containing potentiators, potentially leading to distinct synergy profiles.

Antibiotic Synergy MRSA Combination Therapy

Research and Industrial Application Scenarios for (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol (CAS 83806-48-8)


Chemical Biology: Synthesis of Focused Screening Libraries for Anti-MRSA Lead Discovery

The compound serves as a strategically functionalized intermediate. Its secondary alcohol at C-2 is a key point of diversification; it can be oxidized to the active ketone (CAS 75630-71-6), which is the core of a series of 5,7-dibromo-2-benzoylbenzofurans with demonstrated anti-MRSA activity (MIC = 32 µg/mL). [REFS-1, REFS-2] Alternatively, the alcohol can be esterified or etherified to generate novel analogs not yet explored in the published SAR, potentially accessing new activity space. This synthetic versatility, combined with the proven pharmacophoric 5,7-dibromo substitution pattern, makes the compound a rational procurement choice for medicinal chemistry groups building targeted anti-MRSA libraries.

Antimicrobial Resistance: Synthesis of Antibiotic Adjuvant Candidates

The 5,7-dibromobenzofuran class has demonstrated the ability to potentiate conventional antibiotics such as cefuroxime, gentamicin, and ciprofloxacin, reducing their MICs 2–4-fold against MRSA with FICI values of 0.375–1.0. [1] The target compound, as a novel C-2 alcohol variant of this scaffold, presents an opportunity to synthesize and screen new analogs for synergistic activity. Its distinct physicochemical profile (predicted pKa 12.79, density 1.765 g/cm³) may offer different pharmacokinetic or solubility properties compared to the ketone-based potentiators, potentially leading to superior adjuvant candidates.

Organic Synthesis: Key Intermediate for Divergent Synthesis of Bioactive Benzofurans

The benzylic alcohol group at C-2 is a versatile synthetic handle that differentiates this compound from its ketone analog (CAS 75630-71-6). It can undergo oxidation to the ketone, esterification, etherification, or conversion to a leaving group for nucleophilic displacement. This enables divergent synthesis of multiple derivative libraries from a single starting material. For industrial R&D groups engaged in scaffold-oriented synthesis, this represents a cost-effective entry point for generating chemical diversity around the biologically validated 5,7-dibromobenzofuran core. [2]

Analytical Chemistry: Reference Standard for Benzofuran Impurity Profiling

With a defined purity of 90% and characterized by IUPAC name, InChI Key (JQTKEBYWPXCVTM-UHFFFAOYSA-N), and predicted physicochemical properties, [REFS-2, REFS-3] this compound can serve as a reference standard in analytical method development for monitoring synthetic intermediates or impurities in processes involving 5,7-dibromobenzofuran derivatives. Its well-defined structure and commercial availability from multiple suppliers make it suitable for use in HPLC, GC-MS, or NMR method validation.

Quote Request

Request a Quote for (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.